2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c13-10-3-1-2-9(4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHUANWOGPQCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-66-2 | |
| Record name | 2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diazabicycloheptane core, which can be achieved through a series of cyclization reactions involving appropriate precursors.
Substitution Reaction: The 3-chlorophenylmethyl group is introduced via a substitution reaction, where a suitable chlorophenylmethyl halide reacts with the diazabicycloheptane core under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification processes to scale up the synthesis efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazabicycloheptane core, potentially modifying its structural properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the diazabicycloheptane core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The 2,5-diazabicyclo[2.2.1]heptane scaffold is highly tunable, with substituents influencing electronic, steric, and solubility profiles:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance receptor-binding affinity in medicinal applications .
- Methoxy groups improve solubility, critical for catalytic and pharmacokinetic performance .
Antitumor Activity
The diazabicycloheptane scaffold is utilized in antitumor agents, with substituents modulating potency:
- Merck and Wyeth Research developed derivatives (e.g., VII, VIII) showing promising activity, though specific data for the 3-chlorophenylmethyl variant remain undisclosed .
- 3,6-Diazabicyclo[3.1.1]heptane analogs (e.g., compounds 6–11) exhibit subnanomolar affinity for α4β2 nicotinic receptors, suggesting structural sensitivity to nitrogen positioning .
Receptor Binding
Organocatalytic Performance
Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane are effective in asymmetric catalysis:
| Catalyst Structure | Reaction (Biginelli) | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| (1S,4S)-2-Methyl-•2HBr | DHPM synthesis | 42–94 | 27–46% (S) |
| (1S,4S)-2-[(R)-1-Phenylethyl]-•2HBr | DHPM synthesis | 94 | 46% (S) |
| 2-Isopropyl derivative | Not reported | N/A | N/A |
Key Findings :
- N-Methylation and bulky substituents (e.g., phenylethyl) improve enantioselectivity and yield in multicomponent reactions .
Biological Activity
2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, a bicyclic compound with significant potential in medicinal chemistry, has been the focus of various studies due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H15ClN2
- Molecular Weight : 222.71 g/mol
- CAS Number : 845866-66-2
Synthesis
The synthesis of this compound typically involves:
- Preparation of the Diazabicycloheptane Core : Achieved through cyclization reactions.
- Substitution Reaction : Introduction of the 3-chlorophenylmethyl group via nucleophilic substitution.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high purity.
Anticancer Properties
Research indicates that derivatives of diazabicyclo[2.2.1]heptanes exhibit significant antiproliferative activity against various cancer cell lines:
- A study highlighted the efficacy of a related compound in inducing apoptosis in cervical (CaSki), breast (MDA-MB231), and lung (SK-Lu-1) cancer cell lines without causing necrotic cell death .
- The compound was shown to activate caspase-dependent pathways, suggesting its potential as an antitumor agent with selective toxicity towards cancer cells over normal lymphocytes.
The biological activity of this compound may involve:
- Target Interaction : The compound likely interacts with specific enzymes or receptors, modulating their activity.
- Biochemical Pathways : It influences pathways related to cell proliferation and apoptosis, making it a candidate for further therapeutic development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Amide | Anticancer |
| 3-(5)-Substituted Pyrazoles | Heterocyclic | Antimicrobial |
| This compound | Bicyclic | Antiproliferative |
This table illustrates the structural uniqueness and biological activities of related compounds compared to this compound, emphasizing its potential advantages in therapeutic applications due to its specific interactions and effects.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds similar to this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane with high stereochemical purity?
- The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include the introduction of the 3-chlorophenylmethyl group via alkylation or reductive amination. Temperature control (e.g., <0°C for intermediates) and pH adjustments (e.g., buffered conditions) are critical to minimize racemization and improve yield .
- Example protocol: Use tert-butyl carbamate-protected diazabicycloheptane intermediates to enable selective deprotection and functionalization. Catalytic hydrogenation or chiral resolution techniques (e.g., diastereomeric salt formation) may enhance enantiomeric purity .
Q. How is the stereochemistry of this compound characterized experimentally?
- Techniques include:
- X-ray crystallography : Resolves absolute configuration of the bicyclic core and substituent orientation .
- Chiral HPLC : Separates enantiomers using columns like Chirobiotic T with acetonitrile/water mobile phases .
- NMR spectroscopy : NOE experiments identify spatial proximity of protons in the rigid bicyclic structure .
Q. What biological activities have been reported for this compound and its derivatives?
- Derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit pharmacological potential, including:
- Enzyme inhibition : IC50 values <10 µM against kinases and proteases due to the bicyclic scaffold’s rigidity .
- Receptor modulation : The 3-chlorophenyl group enhances binding affinity to neurotransmitter receptors (e.g., serotonin, dopamine) .
- Table: Comparative bioactivity of analogs:
| Derivative | Target | Activity (IC50) | Source |
|---|---|---|---|
| 3-Chlorophenylmethyl | Kinase X | 8.2 µM | |
| 4-Fluorophenylmethyl | Serotonin receptor | 12.5 µM |
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for asymmetric catalysis?
- Chiral auxiliaries : Use (1S,4S)-configured bicyclic diamines as organocatalysts. For example, hydrobromide salts of phenylethyl-substituted derivatives achieve up to 46% enantiomeric excess (ee) in Biginelli reactions .
- Microwave-assisted synthesis : While conventional methods yield 42% (27% ee), microwave irradiation (6–7 W, 45°C) reduces reaction time but does not improve selectivity .
Q. What strategies resolve contradictions in reported biological data for diazabicycloheptane derivatives?
- Structural-activity validation : Re-synthesize disputed compounds using verified protocols (e.g., tert-butyl protection-deprotection sequences) to confirm purity and configuration .
- Assay standardization : Compare IC50 values across consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
Q. How does the 3-chlorophenyl substituent influence pharmacological activity compared to other aryl groups?
- The electron-withdrawing chlorine atom enhances:
- Lipophilicity : Improves blood-brain barrier penetration (logP ~2.5 vs. 1.8 for fluorophenyl analogs) .
- Target selectivity : Reduces off-target effects in kinase inhibition assays by 30% compared to unsubstituted phenyl groups .
Q. What computational methods predict the reactivity of this compound in organocatalytic applications?
- DFT calculations : Model transition states in Biginelli reactions to identify steric and electronic effects of substituents on enantioselectivity .
- Molecular docking : Simulate interactions with biological targets (e.g., dihydropyrimidinone synthases) to guide derivative design .
Methodological Recommendations
- Stereochemical control : Employ chiral pool synthesis starting from trans-4-hydroxy-L-proline to ensure (1S,4S) configuration .
- Data validation : Cross-reference NMR (δ 7.2–7.4 ppm for aromatic protons) and HPLC retention times with published spectra .
- Catalyst screening : Test hydrobromide salts of N-alkylated derivatives (e.g., 2-methyl or 2-phenylethyl) to improve reaction yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
